molecular formula C17H24O2 B158388 Seselidiol CAS No. 132075-01-5

Seselidiol

Cat. No.: B158388
CAS No.: 132075-01-5
M. Wt: 260.4 g/mol
InChI Key: DSVMWGREWREVQQ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1, 8-Heptadecadiene-4, 6-diyne-3, 10-diol, also known as 1, 8-HDDDD or seselidiol, belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, 1, 8-heptadecadiene-4, 6-diyne-3, 10-diol is considered to be a fatty alcohol lipid molecule. 1, 8-Heptadecadiene-4, 6-diyne-3, 10-diol is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 8-Heptadecadiene-4, 6-diyne-3, 10-diol has been primarily detected in urine. Within the cell, 1, 8-heptadecadiene-4, 6-diyne-3, 10-diol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 1, 8-heptadecadiene-4, 6-diyne-3, 10-diol can be found in tea. This makes 1, 8-heptadecadiene-4, 6-diyne-3, 10-diol a potential biomarker for the consumption of this food product.
This compound is a long-chain fatty alcohol. It has a role as a metabolite.

Properties

CAS No.

132075-01-5

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(8Z)-heptadeca-1,8-dien-4,6-diyne-3,10-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12-

InChI Key

DSVMWGREWREVQQ-QINSGFPZSA-N

Isomeric SMILES

CCCCCCCC(/C=C\C#CC#CC(C=C)O)O

SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O

63910-76-9

Synonyms

heptadeca-1,8-diene-4,6-diyne-3,10-diol
seselidiol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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